molecular formula C14H23BN2O2 B3302881 N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine CAS No. 919347-17-4

N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine

Cat. No.: B3302881
CAS No.: 919347-17-4
M. Wt: 262.16 g/mol
InChI Key: SRKZMDJGGVDRTA-UHFFFAOYSA-N
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Description

N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine is a boronic acid derivative with a pyridine ring and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 5-bromopyridin-3-ylmethylamine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed cross-coupling conditions. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the functional groups.

  • Substitution: Substitution reactions, particularly Suzuki-Miyaura cross-coupling, are commonly used to introduce different substituents on the boronic acid moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Various substituted boronic acid derivatives.

Scientific Research Applications

This compound finds applications in various scientific research areas, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in cross-coupling reactions.

  • Biology: Employed in the study of biological systems and as a tool in bioconjugation techniques.

  • Medicine: Investigated for its potential therapeutic properties and as a building block in drug design.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to form stable boronic acid derivatives, which can interact with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications.

Molecular Targets and Pathways Involved:

  • Boronic Acid Interactions: The compound can interact with diols and other nucleophiles in biological systems.

  • Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, forming new carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boronic acid derivative with similar structural features.

  • N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide: Similar boronic acid derivative with a phenyl group.

Uniqueness: N-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine is unique due to its pyridine ring and ethanamine group, which provide distinct chemical properties and reactivity compared to other boronic acid derivatives.

Properties

IUPAC Name

N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2/c1-6-16-8-11-7-12(10-17-9-11)15-18-13(2,3)14(4,5)19-15/h7,9-10,16H,6,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKZMDJGGVDRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735646
Record name N-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919347-17-4
Record name N-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the general procedure of 5-(5-{[(cyclopropylmethyl)amino]methyl}-3-pyridinyl)-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarbaldehyde (30 mg, 0.129 mmol), a 2 M solution of ethylamine in THF (0.065 mL, 0.129 mmol), and NaCNBH3 (16 mg, 0.258 mmol) were reacted to give 19 mg of crude ethyl{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]methyl}amine. The crude ethyl{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]methyl}amine was then reacted with 5-bromo-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide (30 mg, 0.0723 mmol), potassium carbonate (60 mg, 0.434 mmol), and chloro-2-(dimethylaminomethyl)-ferrocen-1-yl-(dinorbornylphosphine)palladium(II) (4.4 mg, 0.00723 mmol) to give 12.3 mg of the title compound (36%).
Name
5-(5-{[(cyclopropylmethyl)amino]methyl}-3-pyridinyl)-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide
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0 (± 1) mol
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30 mg
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[Compound]
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solution
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0 (± 1) mol
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0 (± 1) mol
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0.065 mL
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16 mg
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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